N'-(4-ethoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
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Overview
Description
“N’-(4-ethoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide” is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(4-ethoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Piperidine Derivative: Starting with a piperidine derivative, the furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction.
Amide Bond Formation: The ethanediamide backbone can be constructed by reacting the piperidine derivative with an appropriate ethoxyphenyl derivative under amide coupling conditions, such as using carbodiimide reagents (e.g., EDCI) and a base (e.g., DIPEA).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the study of biological systems due to its unique structural features.
Medicine
Pharmacological Research: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry
Material Science:
Mechanism of Action
The mechanism of action of “N’-(4-ethoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide” would depend on its specific biological target. Generally, such compounds may interact with:
Receptors: Binding to specific receptors and modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channel activity to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
- N’-(4-ethoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Uniqueness
- Structural Features : The presence of the ethoxy group and the furan ring provides unique chemical properties.
- Biological Activity : Differences in biological activity due to variations in the substituents.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-2-27-18-7-5-17(6-8-18)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-19-4-3-13-28-19/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXHKEGSJLTGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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